molecular formula C26H26N2OP2 B13818501 Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane

Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane

Cat. No.: B13818501
M. Wt: 444.4 g/mol
InChI Key: IUWACBZDGMMMSR-UHFFFAOYSA-N
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Description

Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane is a bisphosphine ligand featuring two phosphorus centers bridged by a flexible ethoxyethyl chain. Each phosphorus atom is bonded to a phenyl group and a pyridin-3-yl substituent. This structure combines aromatic and heteroaromatic moieties, which may enhance π-backbonding interactions in metal coordination complexes.

Properties

Molecular Formula

C26H26N2OP2

Molecular Weight

444.4 g/mol

IUPAC Name

phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane

InChI

InChI=1S/C26H26N2OP2/c1-3-9-23(10-4-1)30(25-13-7-15-27-21-25)19-17-29-18-20-31(24-11-5-2-6-12-24)26-14-8-16-28-22-26/h1-16,21-22H,17-20H2

InChI Key

IUWACBZDGMMMSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCOCCP(C2=CC=CC=C2)C3=CN=CC=C3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane typically involves multi-step reactions. One common method includes the reaction of pyridin-3-ylphosphane with phenyl bromide under palladium-catalyzed conditions to form the intermediate compound. This intermediate is then reacted with ethylene oxide to introduce the ethoxy group, followed by further reaction with another equivalent of pyridin-3-ylphosphane to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding oxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the reduced form of the compound.

    Substitution: The compound can participate in substitution reactions, where one of the phenyl or pyridin-3-yl groups is replaced by another substituent under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various halides, nucleophiles, and catalysts

Major Products Formed

    Oxidation: Formation of the corresponding oxide

    Reduction: Formation of the reduced phosphane derivative

    Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.

    Biology: Investigated for its potential as a bioactive molecule. It may interact with biological targets and exhibit pharmacological properties.

    Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane involves its interaction with specific molecular targets. The compound can bind to metal ions through its phosphanyl and pyridin-3-yl groups, forming stable complexes. These complexes can participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other phosphine ligands and heterocyclic systems:

Compound Key Features Differentiators
Triphenylphosphine (PPh₃) Monodentate ligand with three phenyl groups. Lacks heteroaromatic pyridinyl groups and flexible ethoxyethyl bridges.
Bis(diphenylphosphino)ethane (dppe) Bidentate ligand with rigid ethylene bridge. Rigid bridge vs. flexible ethoxyethyl chain; no pyridinyl substituents.
Imidazole derivatives (e.g., 5b, 5c, 5d from ) Ethoxyethyl-linked imidazoles with aryl/heteroaryl groups. Nitrogen-based heterocycles (imidazole) vs. phosphorus-centered ligands.
Pyridinylmethanesulfinyl compounds (e.g., 8f from ) Sulfur-containing pyridine derivatives with trifluoroethoxy groups. Sulfonamide/sulfinyl groups vs. phosphane ligands; distinct electronic properties.

Electronic and Steric Properties

  • Pyridinyl vs.
  • Flexible Linker : The ethoxyethyl chain contrasts with rigid bridges (e.g., dppe), enabling variable coordination geometries. This flexibility may improve catalytic activity in reactions requiring dynamic metal-ligand interactions.
  • Comparison to Imidazole Derivatives: Compounds like 5b–5d () feature ethoxyethyl linkages but lack phosphorus centers.

Crystallographic Analysis

This suggests that structural characterization of similar ligands (e.g., dppe analogs) often employs SHELXL for precise bond-length and angle determination, which could be extrapolated to the target compound .

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